1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Overview
Description
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .
Mode of Action
Imidazole-containing compounds are known for their versatile chemical and biological properties . They can interact with their targets in various ways, such as by binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary significantly depending on their specific chemical structure .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These effects can result from the compound’s interaction with its targets and its influence on various biochemical pathways .
Preparation Methods
The synthesis of 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone.
Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where the imidazo[1,2-a]pyridine core is reacted with a piperidine derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction conditions such as reflux or microwave irradiation . Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound .
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid has several scientific research applications:
Biological Research: It is used in the study of various biological pathways and molecular targets, including its role in inhibiting specific enzymes and proteins.
Pharmaceutical Development: The compound is explored for its potential use in developing new therapeutic agents for various diseases, including infectious diseases and cancer.
Comparison with Similar Compounds
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit anti-tuberculosis activity but may differ in their potency and spectrum of activity.
Imidazo[1,2-a]pyridin-3-ylmethanamine: This compound has similar structural features but may have different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities .
Properties
IUPAC Name |
1-(imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-14(19)11-4-7-16(8-5-11)10-12-9-15-13-3-1-2-6-17(12)13/h1-3,6,9,11H,4-5,7-8,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMMSEUQRQUZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CN=C3N2C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587668 | |
Record name | 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904814-21-7 | |
Record name | 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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